

Application Note: Quantification of o-Cresol Sulfate in Urine by UPLC-MS/MS

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Compound of Interest

Compound Name: *o*-Cresol sulfate

Cat. No.: B1249885

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Abstract

This application note details a robust and sensitive method for the quantification of **o-cresol sulfate** in human urine using Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). *o*-Cresol, a metabolite of toluene, is primarily excreted in urine as its sulfate and glucuronide conjugates.^{[1][2]} This method employs an acid hydrolysis step to convert *o*-cresol conjugates into free *o*-cresol, followed by derivatization and subsequent analysis by UPLC-MS/MS. The described protocol is highly selective and sensitive, making it suitable for monitoring occupational and environmental exposure to toluene.

Introduction

o-Cresol is a well-established biomarker for assessing exposure to toluene, a widely used industrial solvent. In the body, toluene is metabolized, and one of the resulting products, *o*-cresol, is conjugated with sulfate and glucuronic acid before being excreted in the urine.^{[1][2]} Therefore, the quantification of *o*-cresol conjugates, such as **o-cresol sulfate**, serves as a reliable indicator of toluene uptake. Traditional analytical methods for *o*-cresol measurement in hydrolyzed urine can be hampered by interferences.^[1] The use of UPLC-MS/MS offers significant advantages in terms of sensitivity and selectivity, overcoming these challenges. This application note provides a detailed protocol for the determination of total *o*-cresol from its conjugates in urine, which is a practical approach for assessing toluene exposure.

Experimental Workflow



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Figure 1. Experimental workflow for the quantification of o-cresol from urine.

Detailed Protocols

Reagents and Materials

- o-Cresol standard
- o-Cresol-13C6 (Internal Standard)
- Hydrochloric acid (HCl), concentrated
- Sodium hydroxide (NaOH), 10N
- Sodium bicarbonate (NaHCO₃)
- Dansyl chloride
- Acetone
- Acetonitrile (ACN)
- Formic acid
- Water, HPLC grade
- Urine samples
- ClinChek® Urine controls

Sample Preparation

- Pipette 100 μL of urine sample, calibration standard, or quality control into a polypropylene centrifuge tube.
- Add 50 μL of the 2.2 μM internal standard working solution (o-Cresol-13C6) to each tube.
- Add 200 μL of concentrated HCl to each tube for acid hydrolysis.
- Cap the tubes and heat at 99°C for 45 minutes to ensure complete hydrolysis of o-cresol conjugates.
- Cool the samples to room temperature.
- To adjust the pH, add 200 μL of 10N NaOH solution followed by 500 μL of 100 mM sodium bicarbonate (pH 10.5).
- For derivatization, mix 150 μL of the pH-adjusted sample with 150 μL of dansyl chloride solution (1 mg/mL in acetone).
- Heat the mixture at 60°C for 3 minutes in a dry block heater.
- Vortex the mixture and transfer 250 μL to vials for UPLC-MS/MS analysis.

UPLC-MS/MS Conditions

Parameter	Setting
UPLC System	Waters ACQUITY UPLC
Column	ACQUITY UPLC BEH Phenyl, 1.7 μ m, 2.1 x 100 mm
Mobile Phase A	5 mM Ammonium Formate + 0.01% Formic Acid in Water
Mobile Phase B	Acetonitrile
Flow Rate	250 μ L/min
Column Temperature	30°C
Autosampler Temp.	15°C
Injection Volume	5 μ L
Gradient	0-1 min 10% B, 1-3.5 min 10-50% B, 3.5-5.5 min 50% B, 5.5-6 min 50-10% B, hold until 8 min
Mass Spectrometer	Triple Quadrupole Mass Spectrometer
Ionization Mode	Electrospray Ionization (ESI), Negative or Positive mode (to be optimized for the derivative)
Detection Mode	Multiple Reaction Monitoring (MRM)
MRM Transitions	To be determined for dansyl-derivatized o-cresol and o-cresol-13C6

Quantitative Data Summary

The method was validated for its performance, and the key quantitative parameters are summarized below.

Parameter	Result
Dynamic Range	0.4 μ M to 40 μ M
Limit of Detection (LOD)	0.06 μ M
Limit of Quantification (LOQ)	0.21 μ M
Intraday Precision (%RSD)	3.2%
Interday Precision (%RSD)	4.4%
Accuracy	99%

Table 1: Summary of quantitative performance data. Data sourced from a similar method for o-cresol in hydrolyzed urine.

Results and Discussion

This UPLC-MS/MS method provides excellent sensitivity and specificity for the quantification of o-cresol in hydrolyzed urine. The acid hydrolysis step effectively liberates o-cresol from its sulfate and glucuronide conjugates, allowing for the measurement of total o-cresol as a biomarker of toluene exposure. The use of a stable isotope-labeled internal standard, o-cresol- $^{13}\text{C}_6$, ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.

The derivatization with dansyl chloride enhances the chromatographic retention and ionization efficiency of o-cresol, contributing to the low limits of detection and quantification achieved. The method demonstrated a wide dynamic range, making it suitable for analyzing urine samples from both the general population with low-level environmental exposure and occupationally exposed individuals.

Conclusion

The UPLC-MS/MS method described herein is a reliable and sensitive approach for the quantification of o-cresol in human urine following hydrolysis. The detailed protocol and performance characteristics demonstrate its suitability for routine use in clinical and research laboratories for biomonitoring of toluene exposure. The method's high throughput and accuracy

make it a valuable tool for drug development professionals and researchers in the field of toxicology and occupational health.

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References

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